4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features an imidazole ring, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then reacted with N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the pyridine and azetidine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole structure.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
4-[(1H-imidazol-1-yl)methyl]-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its combination of imidazole, pyridine, and azetidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23(18-13-25(14-18)19-4-2-3-9-22-19)20(26)17-7-5-16(6-8-17)12-24-11-10-21-15-24/h2-11,15,18H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUKOAUWCZWYBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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